Compound Description: Nifedipine is a well-known 1,4-dihydropyridine derivative used as a calcium channel blocker for the treatment of hypertension and angina. []
Relevance: Nifedipine shares the core 1,4-dihydropyridine structure with the target compound "methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenylalaninate", although the substituents on the dihydropyridine ring differ. Both compounds could potentially exhibit activity related to calcium channels due to this shared structural feature. []
Compound Description: SU11274 is a small molecule inhibitor of the Met receptor tyrosine kinase. It has shown efficacy in inducing apoptosis in cells transformed by the oncogenic TPR-MET tyrosine kinase. [, ]
Relevance: Although structurally distinct from "methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenylalaninate", SU11274 highlights the potential of targeting tyrosine kinases for therapeutic purposes. This suggests that exploring the tyrosine kinase inhibitory activity of the target compound could be of interest. [, ]
Compound Description: This series of compounds, specifically the 5-N-methyl derivatives, demonstrated high affinity for benzodiazepine receptors. []
Relevance: These pyrazolo[4,5-c]quinolines exemplify a class of compounds with specific receptor binding activity. Comparing the structure of these compounds with "methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenylalaninate" can help identify potential pharmacophores and inform the design of analogs targeting specific receptors. []
6-acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (8), 5-methyl-3-amino-2-mercapto-6-acetylthieno [2,3-d]pyrimidin-4(3H)-one (10) and 5-methyl-6-acetyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (12)
Compound Description: These thienopyrimidine derivatives showed significant antitumor and antioxidant activity in pharmacological tests. []
Relevance: Although the target compound "methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenylalaninate" does not contain a thienopyrimidine core, these compounds demonstrate the potential of heterocyclic systems for biological activity. Further investigation into the potential antitumor or antioxidant properties of the target compound could be warranted. []
Nor-binaltorphimine (nor-BNI) and (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)
Compound Description: Both nor-BNI and JDTic are κ-opioid receptor antagonists with long durations of action. Their long-lasting effect is attributed to the activation of c-Jun N-terminal kinase (JNK) 1. []
Relevance: While structurally distinct from "methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenylalaninate", these κ-opioid receptor antagonists highlight the importance of considering the duration of action and potential off-target effects (like JNK activation) when designing new drugs. Assessing the pharmacological profile of the target compound, including its duration of action and potential for JNK activation, would be essential. []
Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor and exhibits potent antiviral effects against HIV-1. [, ]
Relevance: Although structurally different from "methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenylalaninate", 873140 exemplifies the potential of targeting the CCR5 receptor for antiviral therapy. Considering the target compound's potential to interact with CCR5 could be an interesting avenue for future research. [, ]
Compound Description: INCB9471 is another potent and specific allosteric noncompetitive inhibitor of the CCR5 receptor. It has demonstrated safety and efficacy in reducing viral load in human clinical trials. []
Relevance: Similar to 873140, INCB9471 exemplifies the successful targeting of the CCR5 receptor for antiviral effects. While the target compound "methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenylalaninate" has a different structure, exploring its potential interaction with CCR5 could be worthwhile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.